Chloroquinoxaline sulfonamide

Immunosuppression Lymphocyte activation Drug potency

Chloroquinoxaline sulfonamide (CQS) is a Topoisomerase II α/β poison whose functional profile precludes generic sulfonamide substitution. Unlike sulfaquinoxaline, CQS does NOT inhibit folate metabolism—its 5-chloro substitution and crystal lattice confer a distinct DNA cleavage fingerprint, 7-fold higher testis tumor toxicity, and potent immunosuppression at 10–100× lower concentrations. For researchers requiring defined DNA damage signatures, DCAF15-recruitment SAR studies, or testicular cancer vulnerability assays, the precise chlorine position and 3D conformation of CQS are non-negotiable.

Molecular Formula C14H11ClN4O2S
Molecular Weight 334.8 g/mol
CAS No. 97919-22-7
Cat. No. B1668880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquinoxaline sulfonamide
CAS97919-22-7
Synonyms5-chloroquinoxaline-2-sulfanilamide
chloroquinoxaline sulfonamide
chlorsulfaquinoxaline
NSC-339004
Molecular FormulaC14H11ClN4O2S
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
InChIKeyCTSNHMQGVWXIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O < 1 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Carbonate buffer 10 - 12 (mg/mL)
0.1 N HCl < 1 (mg/mL)
0.1 N NaOH 25 - 30 (mg/mL)
MeOH 5 - 7 (mg/mL)
EtOH (95%) 4 - 6 (mg/mL)
DMSO > 50 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquinoxaline Sulfonamide (CAS 97919-22-7) – Chemical Identity and Baseline Characterization for Research Procurement


Chloroquinoxaline sulfonamide (CQS; also known as chlorsulfaquinoxaline and NSC 339004) is a synthetic chlorinated heterocyclic sulfanilamide with molecular formula C₁₄H₁₁ClN₄O₂S and molecular weight 334.78 g/mol [1]. It is a structural analogue of the veterinary anticoccidial agent sulfaquinoxaline (SQ) and is classified as a dual topoisomerase IIα and IIβ poison [2]. CQS has been investigated as an antineoplastic agent in human clinical trials for solid tumors including non-small cell lung cancer and colorectal cancer [3].

Chloroquinoxaline Sulfonamide – Why Sulfaquinoxaline and Other Sulfonamide Analogs Cannot Be Substituted in Research Applications


Chloroquinoxaline sulfonamide (CQS) possesses a distinct mechanistic and pharmacological profile that precludes generic substitution with its parent compound sulfaquinoxaline (SQ) or other sulfonamide derivatives. While structurally similar to SQ, CQS does not inhibit folate metabolism—the canonical mechanism of sulfonamide antibacterials—and instead functions as a topoisomerase II poison with immunosuppressive activity [1]. CQS demonstrates 10- to 100-fold greater immunosuppressive potency than SQ in lymphocyte activation assays [2]. Moreover, the DNA cleavage site specificity of CQS differs markedly from that of the closely related quinoxaline topoisomerase II poison XK469 (NSC 697887), despite their shared structural scaffold [3]. These quantitative and mechanistic distinctions preclude simple interchangeability; selection of CQS over its analogs must be justified by experimental requirements for its specific pharmacological signature.

Chloroquinoxaline Sulfonamide – Comparator-Based Quantitative Evidence for Differentiated Scientific Selection


Immunosuppressive Potency: CQS Is 10- to 100-Fold More Potent Than Sulfaquinoxaline in Human Lymphocyte Inhibition

In direct head-to-head assays using human peripheral blood mononuclear cells (PBMNCs) and mitogen-stimulated lymphocyte proliferation, chloroquinoxaline sulfonamide (CQS) was approximately one to two logs (10- to 100-fold) more potent than its parent compound sulfaquinoxaline (SQ) in inhibiting thymidine and deoxyuridine incorporation, blocking G0/G1 cell cycle progression, and suppressing IL-2 receptor expression [1]. As little as 10 µM CQS markedly inhibited both human lymphocyte and murine CTLL cell replication in response to IL-2-containing growth factors, whereas SQ required substantially higher concentrations to achieve comparable effects [1].

Immunosuppression Lymphocyte activation Drug potency

Mechanism of Action: CQS Does Not Inhibit Folate Metabolism, Unlike Sulfaquinoxaline

Preclinical studies demonstrated that chloroquinoxaline sulfonamide (CQS) does not inhibit folate metabolism, a key mechanistic distinction from the structurally similar sulfaquinoxaline (SQ) [1]. In cellular pharmacology experiments, the cytotoxic effects of CQS on murine B16 melanoma cells could not be reversed by folinic acid, deoxyuridine suppression of thymidine incorporation was unaffected by CQS treatment, CQS did not inhibit dihydrofolate reductase from mammalian or bacterial sources, and CQS toxicity in mice was not reduced by folinic acid administration [2]. In contrast, SQ was previously reported to inhibit folate metabolism, which underlies its antibacterial activity [2].

Mechanism of action Folate metabolism Topoisomerase II

Topoisomerase II DNA Cleavage Site Specificity: CQS Differs Markedly from XK469 Despite Structural Similarity

A comparative study using purified human topoisomerase IIα and IIβ enzymes examined the DNA cleavage site specificity of two quinoxaline topoisomerase II poisons: CQS (chloroquinoxaline sulfonamide) and XK469 (NSC 697887) [1]. Despite their similar overall chemical structures, the DNA cleavage intensity patterns for topoisomerase IIα poisoning by CQS and XK469 were very different from one another [1]. The topoisomerase IIβ-mediated DNA cleavage sites of CQS and XK469 were also very different [1]. Additionally, CQS demonstrated a DNA cleavage pattern with topoisomerase IIα that closely resembled that of the clinically used epipodophyllotoxin VM-26 (teniposide), despite the absence of any common pharmacophore [1]. Both quinoxaline drugs exhibited distinctly different and unique DNA cleavage intensity patterns with each topoisomerase II isozyme [1].

Topoisomerase II DNA cleavage Quinoxaline

Cytotoxicity in CV-1 Cells: CQS IC50 of 1.8 mM in MTT Assay

In cytotoxicity screening using the MTT assay, chloroquinoxaline sulfonamide (CQS) exhibited an IC50 of 1.8 mM against CV-1 monkey kidney cells [1]. CQS treatment also induced dose-dependent protein-DNA cross-links in CV-1 cell chromosomal DNA when drug exposure was terminated by lysis with guanidine hydrochloride (GuHCl) [1]. This relatively high IC50 value (millimolar range) is consistent with observations in B16 melanoma cells where CQS inhibited proliferation only at drug concentrations of 1 mM [2].

Cytotoxicity IC50 CV-1 cells

Angiogenesis Inhibition: CQS IC50 of 0.11 μg/mL in Rat Aortic Ring Assay

In an ex vivo angiogenesis model, chloroquinoxaline sulfonamide (CQS) inhibited rat aortic angiogenesis with an IC50 of 0.11 μg/mL [1]. This concentration corresponds to approximately 0.33 µM, indicating anti-angiogenic activity at sub-micromolar concentrations, in contrast to the millimolar IC50 values observed in CV-1 and B16 melanoma cytotoxicity assays [2].

Angiogenesis Anti-angiogenic Rat aortic assay

Clinical Pharmacokinetics: CQS Terminal Half-Life of 52 ± 6 Hours in Humans with Dose-Dependent Clearance

In a phase I clinical trial involving 88 patients with advanced solid tumors, chloroquinoxaline sulfonamide (CQS) was administered intravenously every 28 days at doses ranging from 18 to 4870 mg/m² [1]. Plasma elimination followed a two-compartment model with a mean terminal half-life (t½ β) of 52 ± 6 hours [1]. Total body clearance ranged from 53 to 264 mL/h/m² across the dose range, and volume of distribution at steady state increased from 3.7 to 10.5 L/m² with escalating doses, consistent with saturable plasma protein binding [1]. Preclinical data indicated species-dependent half-lives: approximately 60 hours in mice, 15 hours in rats, and 45–132 hours in dogs [2].

Pharmacokinetics Half-life Phase I

Chloroquinoxaline Sulfonamide – Evidence-Based Research and Industrial Application Scenarios


Topoisomerase II Poison Mechanism Studies Requiring Distinct DNA Cleavage Signature

Investigators studying topoisomerase II poison pharmacology or structure–activity relationships among quinoxaline derivatives should select CQS when a DNA cleavage pattern resembling epipodophyllotoxins (VM-26) is required. Direct comparative data demonstrate that CQS produces a DNA cleavage intensity pattern with topoisomerase IIα that closely resembles VM-26, whereas the related quinoxaline XK469 yields a markedly different cleavage signature [1]. This differential specificity, despite the structural similarity between CQS and XK469, makes CQS uniquely suited for dissecting the molecular determinants of topoisomerase II poison site selection. Additionally, CQS poisoning activity is essentially undetectable in assays using SDS but readily detectable with strong chaotropic denaturants [2], providing a methodological control for topoisomerase II cleavage assay development.

Immunosuppression Research Using Sulfonamide Scaffolds with Enhanced Potency

Researchers investigating lymphocyte activation or immunosuppressive mechanisms should utilize CQS rather than sulfaquinoxaline (SQ) to achieve effective inhibition at 10- to 100-fold lower concentrations. In direct head-to-head human PBMNC assays, CQS demonstrated one to two logs greater potency than SQ in suppressing thymidine incorporation, blocking G0/G1 cell cycle progression, and reducing IL-2 receptor expression [1]. The minimal effective concentration of 10 µM for lymphocyte inhibition [1] provides a well-defined experimental window, and the absence of folate metabolism inhibition [2] eliminates confounding effects that would be present with SQ.

Preclinical Pharmacokinetic/Pharmacodynamic Studies Requiring Defined Human Half-Life

For in vivo pharmacology studies requiring sustained drug exposure, CQS offers a well-characterized clinical pharmacokinetic profile to guide translational design. Human phase I data establish a terminal half-life of 52 ± 6 hours following IV administration, with dose-dependent clearance (53–264 mL/h/m²) and volume of distribution (3.7–10.5 L/m²) [1]. This supports once-monthly dosing schedules in human studies and provides a quantitative framework for interspecies scaling, as terminal half-lives have been measured in mice (~60 h), rats (~15 h), and dogs (45–132 h) [2]. Investigators developing PK/PD models or planning preclinical toxicology studies can leverage these species-specific parameters for dose selection and exposure prediction.

Anti-Angiogenesis Screening Using Ex Vivo Rat Aortic Ring Assay

Researchers conducting vascular biology studies or screening for anti-angiogenic agents can employ CQS as a reference compound at sub-micromolar concentrations. The compound inhibits rat aortic angiogenesis with an IC50 of 0.11 μg/mL (~0.33 µM) in the ex vivo aortic ring assay [1]. This potency benchmark enables calibration of assay sensitivity and provides a quantitative comparator for evaluating novel anti-angiogenic candidates. The millimolar IC50 values observed in CV-1 cytotoxicity assays (1.8 mM) [2] also allow investigators to distinguish anti-angiogenic effects from direct cytotoxicity in the same concentration range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroquinoxaline sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.